molecular formula C7H8IN B151185 (2-Iodophenyl)methanamine CAS No. 39959-51-8

(2-Iodophenyl)methanamine

Cat. No. B151185
CAS RN: 39959-51-8
M. Wt: 233.05 g/mol
InChI Key: RHQNNLRITZIWGM-UHFFFAOYSA-N
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Description

(2-Iodophenyl)methanamine is a chemical compound that is part of a broader class of organic compounds known as aryl methanamines. These compounds typically consist of a methanamine moiety attached to an aromatic ring, which in this case is substituted with an iodine atom. The presence of the iodine atom can significantly influence the chemical and physical properties of the compound, as well as its reactivity and potential applications in various fields such as medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of aryl methanamines, including (2-Iodophenyl)methanamine, can be achieved through various synthetic routes. For instance, the synthesis of 2-aryldopamine analogues, which are structurally related to (2-Iodophenyl)methanamine, has been reported through the evaluation of their effects on dopamine receptors . Although the specific synthesis of (2-Iodophenyl)methanamine is not detailed in the provided papers, similar synthetic strategies could potentially be applied, such as nucleophilic substitution reactions where an amine group is introduced to an aromatic ring already containing an iodine substituent.

Molecular Structure Analysis

The molecular structure of (2-Iodophenyl)methanamine would be expected to feature a biphenyl-like torsion due to the presence of the aromatic ring and the methanamine group. The binding activity of related compounds has been correlated with the calculated torsion angle of the biphenyl portion of these molecules, where good binding occurs when the aromatic rings approach coplanarity . This suggests that the molecular structure and the spatial arrangement of the substituents play a crucial role in the biological activity of these compounds.

Chemical Reactions Analysis

Aryl methanamines can participate in various chemical reactions, often as intermediates or as target molecules in the synthesis of more complex structures. For example, the synthesis of urea and thiourea derivatives of a related compound, (2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine, involved reactions with substituted aryl isocyanates and aryl isothiocyanates . These reactions typically involve the nucleophilic attack of the amine group on electrophilic carbon atoms, leading to the formation of new carbon-nitrogen bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of (2-Iodophenyl)methanamine would be influenced by the presence of the iodine atom and the amine group. The iodine atom is a heavy substituent that can impact the compound's boiling point, melting point, and density. The amine group can engage in hydrogen bonding, which can affect solubility and reactivity. The compound's ability to form hydrogen bonds could also influence its biological activity, as seen in the binding of related compounds to dopamine receptors . Additionally, the electronic properties of the iodine atom could affect the compound's reactivity in electrophilic aromatic substitution reactions.

Scientific Research Applications

Selective Dual 5-HT and NA Reuptake Pharmacology

  • Research Application: Development of compounds with selective dual serotonin/noradrenaline reuptake inhibition properties.
  • Insights: A series of 1-(2-phenoxyphenyl)methanamines, which includes derivatives of (2-Iodophenyl)methanamine, showed potential for selective dual 5-HT and NA reuptake pharmacology. These compounds also exhibited good metabolic stability and hERG selectivity (Whitlock, Blagg, & Fish, 2008).

Synthesis of Substituted Quinazolines

  • Research Application: Single-step synthesis of substituted quinazolines using 1-(2-iodophenyl)methanamine.
  • Insights: The CuI-catalyzed domino reaction involving 1-(2-iodophenyl)methanamine led to the efficient synthesis of substituted quinazolines. This method offers a one-step process with good yields (Omar, Conrad, & Beifuss, 2014).

Oxyamination of Unactivated Alkenes

  • Research Application: Synthesizing N-bistosyl-substituted 5-imino-2-tetrahydrofuranyl methanamine derivatives.
  • Insights: The metal-free iodoarene-catalyzed oxyamination of unactivated alkenes, using compounds like (2-Iodophenyl)methanamine, provided an efficient synthesis method for these derivatives, which are important in drug development and biological studies (Deng et al., 2020).

Transfer Hydrogenation Reactions

  • Research Application: Use in transfer hydrogenation reactions with quinazoline-based ruthenium complexes.
  • Insights: (4-Phenylquinazolin-2-yl)methanamine, a derivative of (2-Iodophenyl)methanamine, was synthesized and used to create N-heterocyclic ruthenium(II) complexes. These complexes demonstrated excellent performance in transfer hydrogenation reactions (Karabuğa et al., 2015).

Catalysis in Cross-Coupling Reactions

  • Research Application: Use of palladium(II) complexes as pre-catalysts in Heck and Suzuki cross-coupling reactions.
  • Insights: Palladium(II) complexes with iminophosphine ligands, derived from compounds like (2-Iodophenyl)methanamine, showed promising results as pre-catalysts in Heck and Suzuki cross-coupling reactions (Chiririwa et al., 2013).

Synthesis of NCN′ and PCN Pincer Palladacycles

  • Research Application: Synthesis of NCN′ and PCN pincer palladacycles for catalytic applications.
  • Insights: 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, related to (2-Iodophenyl)methanamine, were synthesized and used to create unsymmetrical NCN′ pincer palladacycles, showing good catalytic activity and selectivity (Roffe et al., 2016).

Efficient Synthesis Method for 2, 3-Dihydro-1H-Indene-1-Methanamines

  • Research Application: Synthesis of 2, 3-dihydro-1H-indene-1-methanamines.
  • Insights: An efficient method was developed for synthesizing compounds like 2, 3-dihydro-1H-indene-1-methanamines, starting from 4-nitro-3-phenylbutanoic acid, which is a structural relative of (2-Iodophenyl)methanamine (Zhou et al., 2013).

Safety And Hazards

“(2-Iodophenyl)methanamine” is considered hazardous. It has a GHS05 pictogram, with the signal word "Danger" . The hazard statements include H314, which indicates that it causes severe skin burns and eye damage . The precautionary statements include P501, P260, P264, P280, P303+P361+P353, P301+P330+P331, P363, P304+P340+P310, P305+P351+P338+P310, and P405 .

properties

IUPAC Name

(2-iodophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN/c8-7-4-2-1-3-6(7)5-9/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQNNLRITZIWGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30388489
Record name (2-iodophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Iodophenyl)methanamine

CAS RN

39959-51-8
Record name 2-Iodobenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39959-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-iodophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodo-benzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 1-azidomethyl-2-iodo-benzene (6.1 g, 23.4 mmol) in anhydrous THF (100 mL) was added triphenylphosphine (6.8 g, 25.7 mmol) at 0° C. The reaction mixture was slowly warmed up to room temperature and stirred for 16 h. The mixture was diluted with ammonium hydroxide (20 mL) and stirred for 3 h. The mixture was then treated with 2M NaOH (30 mL) and stirred for 1 h. The reaction mixture was acidified to pH 2 by adding 3 M HCl. The mixture was diluted with ether and the layers were separated. The aqueous layer was basified to pH 9 by adding 2 M NaOH and then extracted with CH2Cl2 (×3). The combined organic phase was dried over anhydrous Na2SO4 and concentrated in vacuo to yield an oily residue. The resulting residue was treated with ether and filtered. The filtrate was purified by silica gel column chromatography using 95:5 CH2Cl2:MeOH as an eluent to afford 5.4 g (80%) of 2-iodobenzylamine.
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
MA Omar, J Conrad, U Beifuss - Tetrahedron, 2014 - Elsevier
The CuI-catalyzed domino reaction between 1-(2-bromophenyl)methanamines and amidines using K 3 PO 4 as the base, pivalic acid as the additive, and aerial oxygen as the oxidant …
Number of citations: 40 www.sciencedirect.com
SM Soria-Castro, FR Bisogno… - Organic Chemistry …, 2017 - pubs.rsc.org
A novel, one-pot synthesis of structurally diverse benzo-fused thiacycles via a Cu-catalysed intermolecular C–S coupling/cyclisation tandem process, employing the same catalytic …
Number of citations: 11 pubs.rsc.org
W Tan, C Wang, X Jiang - Organic Chemistry Frontiers, 2018 - pubs.rsc.org
An efficient and green carbon disulfide surrogate via facile combination of potassium sulfide and chloroform has been developed. A variety of benzothiazine-thiones and benzothiazole-…
Number of citations: 46 pubs.rsc.org
Q Wang, Z Zhang, C Chen, H Yang, Z Han… - Organic Chemistry …, 2017 - pubs.rsc.org
A series of highly modular chiral axial-unfixed biphenyl phosphine–oxazoline ligands were developed via a simple synthetic route using readily available (S)-(+)-2-phenylglycinol as a …
Number of citations: 11 pubs.rsc.org
P Song, W Rao, T Chivers… - Organic Chemistry …, 2023 - researchgate.net
The trisulfide radical anion S3•− is well-known as the blue chromophore in ultramarines and it has a versatile role in materials chemistry, especially in the redox chemistry of alkali metal…
Number of citations: 1 www.researchgate.net
T Chivers, SY Wang, P Song, W Rao - Organic Chemistry Frontiers, 2023 - pubs.rsc.org
The trisulfide radical anion is well-known as the blur chromophore in ultramarines and it has a versatile role in materials chemistry, especially in the redox chemistry of alkali-metal-sulfur …
Number of citations: 0 pubs.rsc.org
H Masui, N Ishizawa, S Fuse, T Takahashi - Tetrahedron, 2015 - Elsevier
A novel palladium-catalyzed double carbonylation approach toward the synthesis of 3,4-dihydroisoquinoline-1-carboxamides is reported. The method developed involves an initial …
Number of citations: 5 www.sciencedirect.com
Y Zhu - 2015 - prism.ucalgary.ca
In this thesis, it has been demonstrated that 6-and 7-azaindoles with various substituents could be prepared by conjugate additions of (N-formyl)-2-amino-3 iodopyridine and (N-formyl)-…
Number of citations: 2 prism.ucalgary.ca
E Capel, J Luis-Barrera, A Sorazu, U Uria… - The Journal of …, 2022 - ACS Publications
A transannular approach has been developed for the construction of pyrrolo[1,2-b]isoquinolinones starting from benzo-fused nine-membered enelactams. This process takes place in …
Number of citations: 6 pubs.acs.org
CC Fanta, KJ Tlusty, SE Pauley, AL Johnson… - …, 2022 - Wiley Online Library
Organic isothiocyanates (ITCs) are a class of anticancer agents which naturally result from the enzymatic degradation of glucosinolates produced by Brassica vegetables. Previous …

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